![molecular formula C12H13NO4 B14416171 Ethyl {[(benzyloxy)carbonyl]imino}acetate CAS No. 81357-12-2](/img/structure/B14416171.png)
Ethyl {[(benzyloxy)carbonyl]imino}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl {[(benzyloxy)carbonyl]imino}acetate is an organic compound that belongs to the class of esters Esters are widely known for their pleasant odors and are often used in fragrances and flavorings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl {[(benzyloxy)carbonyl]imino}acetate can be synthesized through the reaction of ethyl chloroacetate with benzyl carbamate in the presence of a base. The reaction typically proceeds as follows:
Reactants: Ethyl chloroacetate and benzyl carbamate.
Base: A strong base such as sodium hydroxide or potassium carbonate.
Solvent: An organic solvent like dichloromethane or toluene.
Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions, thereby optimizing the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl {[(benzyloxy)carbonyl]imino}acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: Benzyloxycarbonyl iminoacetic acid and ethanol.
Reduction: Benzyloxycarbonyl iminoethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl {[(benzyloxy)carbonyl]imino}acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving esters.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl {[(benzyloxy)carbonyl]imino}acetate involves its interaction with various molecular targets. In biological systems, the compound may undergo enzymatic hydrolysis to release active metabolites. The benzyloxycarbonyl group can act as a protecting group, preventing premature reactions and allowing for controlled release of the active moiety.
Comparación Con Compuestos Similares
Ethyl {[(benzyloxy)carbonyl]imino}acetate can be compared with other esters such as ethyl acetate and methyl benzoate. While all these compounds share the ester functional group, this compound is unique due to the presence of the benzyloxycarbonyl and imino groups. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specialized applications.
List of Similar Compounds
Ethyl acetate: A simple ester used as a solvent.
Methyl benzoate: An ester with a pleasant odor, used in fragrances.
Ethyl benzoate: Similar to methyl benzoate but with an ethyl group.
Propiedades
Número CAS |
81357-12-2 |
|---|---|
Fórmula molecular |
C12H13NO4 |
Peso molecular |
235.24 g/mol |
Nombre IUPAC |
ethyl 2-phenylmethoxycarbonyliminoacetate |
InChI |
InChI=1S/C12H13NO4/c1-2-16-11(14)8-13-12(15)17-9-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3 |
Clave InChI |
NFENSIUBDDAWLQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


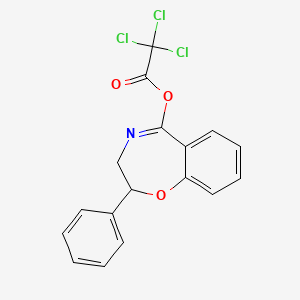

![4-[2-(2,4-Dinitrophenyl)ethenyl]-N,N-diethylaniline](/img/structure/B14416099.png)
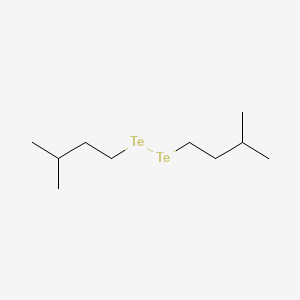

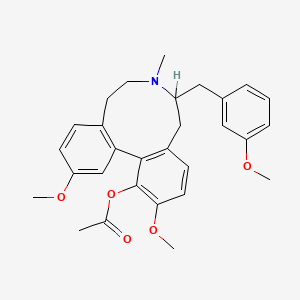


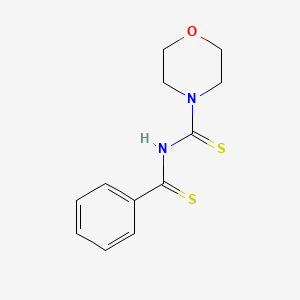
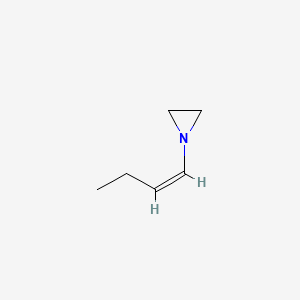

![1-Methyl-3-(phenylsulfanyl)benzo[F]quinoline](/img/structure/B14416149.png)
![7-Methyl-9a,10-dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol](/img/structure/B14416158.png)

